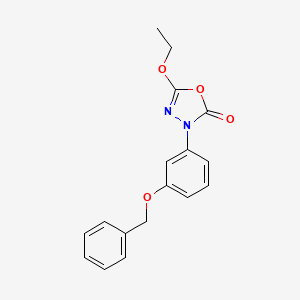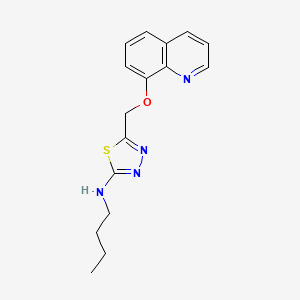![molecular formula C15H18N2 B12911579 1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole CAS No. 89992-49-4](/img/structure/B12911579.png)
1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole is a complex organic compound featuring a pyrrolidine ring fused to a cyclohepta[c]pyrrole structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles is a well-studied route .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying biological pathways and interactions due to its unique structure.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole involves its interaction with specific molecular targets. The pyrrolidine ring allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolone Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Cyclohepta[c]pyrrole Derivatives: These compounds have a similar core structure and are used in similar applications.
Uniqueness
1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole is unique due to its specific substitution pattern and the combination of the pyrrolidine and cyclohepta[c]pyrrole rings. This unique structure contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
89992-49-4 |
|---|---|
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
1,3-dimethyl-6-pyrrolidin-1-ylcyclohepta[c]pyrrole |
InChI |
InChI=1S/C15H18N2/c1-11-14-7-5-13(17-9-3-4-10-17)6-8-15(14)12(2)16-11/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
PMDAKHRTDDHMLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=CC=C2C(=N1)C)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12911519.png)










